4-Phenyl-2,6-bis(trifluoroacetyl)phenol
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Overview
Description
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is an organic compound characterized by the presence of trifluoroacetyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of phenol derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include trifluoromethylated phenols, quinones, and various substituted phenyl derivatives .
Scientific Research Applications
4-Phenyl-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-bis(trifluoromethyl)pyridine: Similar in structure but contains pyridine instead of phenol.
4-(Trifluoromethyl)phenol: Contains a single trifluoromethyl group instead of two trifluoroacetyl groups.
Uniqueness
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .
Properties
Molecular Formula |
C16H8F6O3 |
---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-hydroxy-5-phenyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-7,23H |
InChI Key |
NVHGHMCNXKJLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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